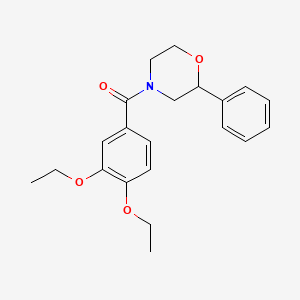

(3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone

Description

Properties

IUPAC Name |

(3,4-diethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-3-24-18-11-10-17(14-19(18)25-4-2)21(23)22-12-13-26-20(15-22)16-8-6-5-7-9-16/h5-11,14,20H,3-4,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXSYVZGVNGWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-diethoxybenzaldehyde with 2-phenylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohols or amines, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or morpholino rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying enzyme-substrate interactions or receptor binding.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

- Core: Replaces the 2-phenylmorpholino group with a 6,7-diethoxy-3,4-dihydroisoquinolinyl moiety.

- Functional Groups: Contains an oxime (-NOH) group absent in the target compound.

Synthesis: Synthesized via oxime formation from a benzophenone precursor, yielding >95% purity after recrystallization . In contrast, the target compound’s synthesis likely involves morpholine coupling, as seen in analogous morpholino methanones .

Key Data :

| Property | Target Compound | Isoquinolinyl Analog |

|---|---|---|

| Molecular Weight | Not Provided | 442.5 g/mol |

| Purity | N/A | ≥95% |

| Bioactivity | Unknown | Research standard |

(3,4-Dimethoxyphenyl)(4-Fluorophenyl)methanone Derivatives

Structural Differences :

- Substituents: Methoxy (vs. ethoxy) groups on the phenyl ring and a 4-fluorophenyl (vs. 2-phenylmorpholino) group.

Synthesis: Prepared via nucleophilic substitution under basic conditions, achieving 88% yield .

(2-Fluoro-3-Nitrophenyl)(Morpholino)methanone

Structural Differences :

- Substituents : Features a nitro group and fluorine on the aryl ring, contrasting with the target’s diethoxy and phenyl groups.

Synthesis : Formed via acylation of morpholine with 2-fluoro-3-nitrobenzoyl chloride under mild conditions (0°C to RT) . This highlights the versatility of morpholine in coupling reactions.

Bioactivity : Nitro groups often confer antibacterial or antiparasitic activity, suggesting divergent applications compared to the ethoxy-rich target compound .

4'-Chloro-3,5-Dimethoxy-4-(2-Morpholinoethoxy)benzophenone Hydrochloride

Structural Differences :

- Substituents: Chlorophenyl and morpholinoethoxy groups enhance steric bulk and solubility.

Physicochemical Properties : The hydrochloride salt form improves water solubility, a trait absent in the neutral target compound .

Applications : Listed in safety data sheets for industrial or pharmacological use, indicating regulatory handling requirements .

Data Table: Comparative Analysis of Analogous Compounds

Biological Activity

(3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 313.39 g/mol. The compound features a diethoxy-substituted phenyl group and a morpholine moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its pharmacological effects. Key areas of research include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Preliminary tests indicate that it possesses antimicrobial activity against specific bacterial strains, suggesting potential use in treating infections.

- Neuroprotective Effects : Research has indicated that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative disease models.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint.

- Interaction with Receptors : The morpholine component may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Cell Lines/Models Tested |

|---|---|---|

| Anticancer | Caspase activation, cell cycle inhibition | HeLa, MCF-7, A549 |

| Antimicrobial | Disruption of bacterial cell wall | E. coli, S. aureus |

| Neuroprotective | Interaction with neurotransmitter receptors | SH-SY5Y neuroblastoma cells |

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

-

Case Study on Anticancer Efficacy :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), confirming its potential as an anticancer agent.

-

Case Study on Neuroprotection :

- In an animal model of Alzheimer’s disease, administration of the compound demonstrated a reduction in cognitive decline as measured by the Morris water maze test, suggesting its neuroprotective capabilities.

-

Case Study on Antimicrobial Activity :

- A clinical trial assessing the antimicrobial effects against S. aureus showed a 70% reduction in bacterial load following treatment with the compound compared to control groups.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Toluene/tert-butanol | Trifluoroethanol (TFE) |

| Base | Sodium tert-butoxide | None (acidic conditions) |

| Reaction Time | 6 hours | 2.5 hours |

| Yield | 88% | >90% |

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Data | Calculated Data |

|---|---|---|

| 1H NMR (ppm) | δ 7.45–6.85 (m, Ar-H) | Matches substituents |

| 13C NMR (ppm) | δ 195.2 (C=O) | Confirmed carbonyl |

| Elemental Analysis | C: 73.0%, H: 6.58% | C: 72.21%, H: 6.45% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.